Phenylephrine

Receptor pharmacology Selectivity profiling Adrenergic signaling

Phenylephrine (CAS 59-42-7) is the definitive α1-adrenoceptor agonist, supplied as enantiopure (R)-isomer (≥98%). Unlike pseudoephedrine (indirect, non-selective) or norepinephrine (pan-adrenergic), its α1-specificity eliminates confounding β/α2 effects for clean data in smooth muscle contraction, signaling, and cardiovascular studies. Validated HPLC/UHPLC methods support QC and reference standard use. Poor oral bioavailability (~38%) suits localized ophthalmic/nasal research. Choose proven α1-selectivity—do not compromise data integrity with generic substitutes.

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
CAS No. 59-42-7
Cat. No. B352888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylephrine
CAS59-42-7
Synonyms(R)-3-Hydroxy-alpha-((methylamino)methyl)benzenemethanol
Metaoxedrin
Metasympatol
Mezaton
Neo Synephrine
Neo-Synephrine
Neosynephrine
Phenylephrine
Phenylephrine Hydrochloride
Phenylephrine Tannate
Tannate, Phenylephrine
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESCNCC(C1=CC(=CC=C1)O)O
InChIInChI=1S/C9H13NO2/c1-10-6-9(12)7-3-2-4-8(11)5-7/h2-5,9-12H,6H2,1H3/t9-/m0/s1
InChIKeySONNWYBIRXJNDC-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid
SolubilityFreely soluble in water
FREELY SOL IN GLYCERIN /PHENYLEPHRINE HYDROCHLORIDE/

Structure & Identifiers


Interactive Chemical Structure Model





Phenylephrine Hydrochloride: A Selective α1-Adrenoceptor Agonist for Research and Industrial Applications


Phenylephrine (CAS 59-42-7), chemically (R)-3-[-1-hydroxy-2-(methylamino)ethyl]phenol, is a synthetic sympathomimetic amine that functions as a potent and selective agonist at α1-adrenergic receptors [1]. This selectivity for the α1-subtype, over α2 and β-adrenoceptors, distinguishes it from endogenous catecholamines like norepinephrine and epinephrine, making it a preferred tool for isolating α1-mediated physiological and pharmacological responses [2]. The compound's chiral center necessitates enantiomerically pure (R)-phenylephrine for optimal biological activity, and it is commonly supplied as its hydrochloride salt to enhance aqueous solubility and formulation stability [3].

Why Substituting Phenylephrine with Other Decongestants or Vasopressors Compromises Research and Industrial Outcomes


Generic substitution of phenylephrine with in-class compounds like pseudoephedrine, norepinephrine, or oxymetazoline is not scientifically sound for most applications due to substantial differences in receptor selectivity, oral bioavailability, and metabolic stability. For instance, pseudoephedrine acts indirectly and non-selectively, and has nearly three times the oral bioavailability of phenylephrine (~100% vs. ~38%) [1]. Similarly, norepinephrine is a potent but non-selective agonist for all α-adrenoceptor subtypes and β1-adrenoceptors, lacking the α1-specificity that defines phenylephrine's utility [2]. These profound pharmacodynamic and pharmacokinetic disparities mean that data generated with one agent cannot be reliably extrapolated to another, and selecting an unsuitable analog can invalidate research findings, fail quality control assays, or produce an ineffective or unsafe pharmaceutical product. The following quantitative evidence details these critical points of differentiation.

Quantitative Evidence Differentiating Phenylephrine for Scientific and Procurement Decisions


α1-Adrenoceptor Subtype Selectivity Profile Differentiates Phenylephrine from Endogenous Catecholamines

Phenylephrine demonstrates selective binding to α1-adrenoceptor subtypes (α1A, α1B, α1D) with little to no affinity for β-adrenoceptors, distinguishing it from the broader-spectrum agonists epinephrine and norepinephrine. Functional activity at cloned human receptors shows phenylephrine is a full agonist with sub-micromolar potency [1]. In contrast, the non-selective agonist norepinephrine activates both α- and β-adrenoceptors, while epinephrine is an even more potent but less selective agonist [2].

Receptor pharmacology Selectivity profiling Adrenergic signaling

Oral Bioavailability and Half-Life of Phenylephrine vs. Pseudoephedrine

Oral administration of phenylephrine results in extensive first-pass metabolism in the gut wall, leading to low and erratic systemic bioavailability of approximately 38% [1]. This is in stark contrast to pseudoephedrine, which is almost completely absorbed with a bioavailability approaching 100% [2]. The half-life of phenylephrine (2.0-3.0 hours) is also shorter than that of pseudoephedrine (approx. 6 hours), dictating different dosing regimens [3].

Pharmacokinetics Bioavailability Drug metabolism

Clinical Decongestant Efficacy: Phenylephrine is Ineffective Orally vs. Pseudoephedrine

A randomized, placebo-controlled, crossover trial directly compared the nasal decongestant effects of oral phenylephrine (12 mg), pseudoephedrine (60 mg), and placebo in patients with seasonal allergic rhinitis. The study found that phenylephrine was not significantly different from placebo (P = .56), whereas pseudoephedrine was significantly more effective than both placebo (P < .01) and phenylephrine (P = .01) [1].

Clinical trial Nasal decongestion Efficacy comparison

Chemical Stability: Phenylephrine HCl Degradation Profile Under Stress Conditions

A stability-indicating HPLC method was developed and validated to assess the degradation of phenylephrine hydrochloride under various stress conditions. The study concluded that phenylephrine HCl is resilient to photolytic and thermal degradation but undergoes significant degradation under acidic, basic, and oxidative conditions [1]. This specific degradation profile is critical for formulation scientists to consider when developing stable liquid or solid dosage forms.

Pharmaceutical analysis Stability studies Formulation development

Analytical Method Transfer: UHPLC Assay for Phenylephrine in Combination Products

An ultra-high-performance liquid chromatography (UHPLC) method was developed and validated for the simultaneous quantification of phenylephrine hydrochloride and diphenhydramine, along with eleven related organic impurities in an oral solution. The method reduced run time to 20 minutes for impurity analysis, which is twice as fast as the official pharmacopeial method, and demonstrated robustness across different systems and columns [1].

Analytical chemistry Quality control Method validation

Stereospecific Synthesis: (R)-Enantiomer of Phenylephrine is the Biologically Active Form

Phenylephrine contains a chiral center, and the (R)-enantiomer exhibits significantly more potent activity at α1-adrenergic receptors than the (S)-enantiomer [1]. Commercial manufacturing of phenylephrine hydrochloride for pharmaceutical use requires high enantiomeric purity. A practical asymmetric synthesis achieves high enantiomeric excess (>95% ee) using hydrolytic kinetic resolution, yielding the desired (R)-(-)-phenylephrine hydrochloride [2]. The enantiomeric purity can be confirmed by optical rotation measurements and chiral HPLC analysis [2].

Chiral synthesis Enantiomeric purity Process chemistry

Optimal Research and Industrial Application Scenarios for Phenylephrine


Pharmacology: Isolating α1-Adrenoceptor-Mediated Signaling

Given its high selectivity for α1-adrenoceptors over other adrenergic subtypes [1], phenylephrine is the agonist of choice for in vitro and ex vivo studies aimed at elucidating α1-specific signal transduction pathways, smooth muscle contraction, and cardiovascular responses. It avoids the confounding effects on β-adrenoceptors or α2-adrenoceptors seen with endogenous catecholamines like norepinephrine.

Pharmaceutical Formulation: Topical and Ophthalmic Preparations

The compound's poor oral bioavailability (~38%) [2] and lack of CNS penetration make it ideal for localized applications where systemic absorption is undesirable. This is perfectly suited for ophthalmic solutions used to induce mydriasis (pupil dilation) and for topical nasal decongestant sprays. Its stability in aqueous solutions at pH 6.9 for at least 60 days supports its use in extemporaneously compounded formulations [3].

Analytical Chemistry: Quality Control and Method Development

The availability of validated, stability-indicating HPLC and UHPLC methods [4] makes phenylephrine a reliable analyte for analytical method development, transfer, and routine quality control. Its well-characterized degradation profile [5] allows for the development of robust assays that can accurately quantify the active ingredient and detect impurities in both raw materials and finished pharmaceutical products.

Process Chemistry: Benchmarking Chiral Synthesis and Purity

The requirement for enantiomerically pure (R)-phenylephrine provides a clear benchmark for evaluating new asymmetric synthetic methodologies. The established high-yield, high-enantiomeric excess (ee) synthesis [6] serves as a reference point for developing greener, more efficient, or more cost-effective routes to this important chiral building block and API.

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